4-[[Cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid
Overview
Description
4-[[Cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid is a useful research compound. Its molecular formula is C25H22FNO4 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Benzoyl Derivatives' Applications :
- Antimicrobial and Anthelmintic Activities : Benzoyl amino acids and peptides, including 4-[2'-(6'-nitro)benzimidazolyl]benzoyl variants, have shown potent antimicrobial and anthelmintic activities (Himaja et al., 2003).
- Cancer Treatment : Certain benzoyl derivatives, like 4-amino benzoic acid derivatives, have been studied for their biological activities against bacteria, and compounds with benzoyl groups have shown inhibitory effects on cancer cell proliferation (Taylor et al., 1996), (Yan et al., 2015).
- Synthesis of Novel Compounds : Benzoyl compounds are used as intermediates for synthesizing a variety of other compounds with specific activities, including benzylated compounds and benzoylguanidines (Avakyan et al., 2017), (Baumgarth et al., 1997).
- Anti-inflammatory Properties : Water-soluble nitric oxide-releasing acetylsalicylic acid prodrugs, which include benzoyl components, exhibit anti-inflammatory activities similar to ASA (Rolando et al., 2013).
Specific Activities and Pharmacokinetics :
- EP Receptor Antagonism : Sulfonamide derivatives with benzoyl groups have been evaluated for their EP receptor affinities and activities, important in various physiological processes (Naganawa et al., 2006).
- Bioavailability Studies : Certain benzoyl derivatives have been studied for their pharmacokinetics and bioavailability in animal models, providing insights into their potential therapeutic applications (Xu et al., 2020).
properties
IUPAC Name |
4-[[cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-22-3-1-2-4-23(22)31-21-13-11-19(12-14-21)24(28)27(15-17-5-6-17)16-18-7-9-20(10-8-18)25(29)30/h1-4,7-14,17H,5-6,15-16H2,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZVXIZCJXKBJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[Cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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